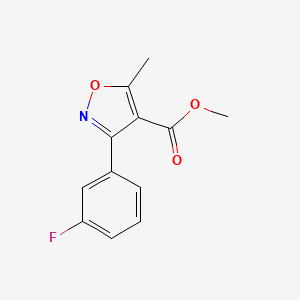

Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate

CAS No.:

Cat. No.: VC13643857

Molecular Formula: C12H10FNO3

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10FNO3 |

|---|---|

| Molecular Weight | 235.21 g/mol |

| IUPAC Name | methyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |

| Standard InChI Key | OOSIJFGXSOANPS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)OC |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)OC |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate has the molecular formula and a molecular weight of 235.215 g/mol . The structure comprises an isoxazole core substituted at the 3-position with a 3-fluorophenyl group and at the 4-position with a methyl ester. The 5-methyl group further modifies the electronic environment of the heterocycle.

Table 1: Comparative Molecular Data for Selected Isoxazole Derivatives

Synthesis and Manufacturing

Synthetic Routes

Physicochemical Properties

Solubility and Partitioning

The lipophilicity of methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is influenced by the fluorophenyl group, which enhances hydrophobicity. The calculated LogP value (1.24–1.35) aligns with related compounds like 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . Solubility in polar solvents (e.g., DMSO, ethanol) is expected to be moderate, while aqueous solubility remains low.

Chemical Reactivity and Functionalization

Hydrolysis of the Ester Group

The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-21-6) is synthesized via ester hydrolysis . This reactivity is critical for prodrug designs or further derivatization.

Electrophilic Substitution

The electron-withdrawing fluorine atom on the phenyl ring directs electrophilic attacks to the meta and para positions. Halogenation or nitration reactions could modify the aromatic ring, enabling the creation of analogs with tailored bioactivity.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Isoxazole derivatives are prominent in drug discovery due to their antimicrobial, anti-inflammatory, and anticancer properties. While direct biological data for this compound are lacking, its structural similarity to Ethyl 3-[(4-fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate suggests potential as a kinase inhibitor or antimicrobial agent.

Agrochemical Research

Fluorinated isoxazoles are explored as herbicides and pesticides. The compound’s stability and lipophilicity make it a candidate for agrochemical formulations, though further studies are needed to validate efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume